Aristoyagonine
Beschreibung
Historical Context and Discovery
Aristoyagonine was first isolated in 1984 from the plant Sarcocapnos enneaphylla by Castedo and colleagues during phytochemical investigations of isoquinoline alkaloids. Initial structural characterization revealed its unique dibenzoxepine-isoindolinone fused scaffold, distinguishing it from other cularine alkaloids. The compound gained significant attention in 2018 when Kim et al. identified it as a potent bromodomain inhibitor through mid-throughput screening targeting bromodomain-containing protein 4 (Brd4). This discovery marked the first report of a natural product inhibiting Brd4 bromodomains, with demonstrated cytotoxicity in both I-BET-762-sensitive and -resistant cancer cells.
Natural Sources and Occurrence
This compound occurs naturally in limited plant and fungal species:
| Source | Family | Geographic Distribution | Reference |
|---|---|---|---|
| Sarcocapnos enneaphylla | Papaveraceae | Southwestern Europe, North Africa | |
| Stachybotrys spp. | Stachybotryaceae | Global (soil/decaying cellulose) |
The compound occurs in aerial plant parts at concentrations <0.01% dry weight, necessitating synthetic production for research applications. Its presence in Stachybotrys fungi suggests potential biosynthetic convergence between plant and fungal secondary metabolism.
Chemical Classification and Nomenclature
This compound (C₁₉H₁₇NO₅; MW 339.30 g/mol) belongs to two structural classes:
- Isoindolinone alkaloids : Characterized by a bicyclic system combining benzene and γ-lactam rings
- Dibenzoxepines : Containing a seven-membered oxygenated ring fused to two benzene moieties
Systematic Nomenclature :
4,5,16-Trimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.6.1.0³,⁸.0¹³,¹⁷]heptadeca-1(16),3(8),4,6,9,13(17),14-heptaen-12-one
Key Structural Features :
- Fused tetracyclic system with orthogonal ring junctions
- Three methoxy substituents at C4, C5, and C16
- Methylated lactam nitrogen (N11)
Position in Epigenetic Modulator Research
This compound occupies a unique niche in epigenetic drug discovery due to:
Brd4-specific inhibition : Binds the acetyl-lysine recognition pocket (Kac site) with IC₅₀ = 1.2 μM, competing with histone H4 peptides. Co-crystallography reveals critical interactions:
Overcoming drug resistance : Maintains efficacy in I-BET-762-resistant cells by exploiting alternative binding modes absent in synthetic inhibitors.
Scaffold diversity : The benzooxepino[4,3,2-cd]isoindol-2(1H)-one core provides novel pharmacophore geometry compared to triazoloazepine-based inhibitors (e.g., JQ1).
Comparative Bromodomain Inhibition :
| Inhibitor | Source | Brd4 IC₅₀ | Selectivity Profile |
|---|---|---|---|
| This compound | Natural | 1.2 μM | Brd4 > Brd2/Brd3 ≈ 5:1 |
| JQ1 | Synthetic | 0.077 μM | Pan-bromodomain activity |
| I-BET762 | Synthetic | 0.13 μM | BET family-specific |
Data from
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C19H17NO5 |
|---|---|
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
4,5,16-trimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3(8),4,6,9,13(17),14-heptaen-12-one |
InChI |
InChI=1S/C19H17NO5/c1-20-12-9-10-5-7-14(23-3)18(24-4)16(10)25-17-13(22-2)8-6-11(15(12)17)19(20)21/h5-9H,1-4H3 |
InChI-Schlüssel |
PKYPYBIJEGBNLX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC3=C(C(=C(C=C3)OC)OC)OC4=C(C=CC(=C24)C1=O)OC |
Synonyme |
aristoyagonine |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Phosphorylated Intermediate Route
The total synthesis reported by Ho and colleagues (2004) remains a cornerstone for this compound preparation. This five-step sequence begins with a phosphorylated 4-alkoxyisoindolinone precursor, leveraging Horner-Wadsworth-Emmons olefination to establish critical stereochemistry. Key steps include:
-
Phosphorylation of 2-methoxybenzamide derivatives using KHMDS and 18-crown-6 in THF, yielding phosphorylated isoindolinones.
-
Horner-type reaction with 2-bromobenzaldehyde derivatives to form 3-arylmethyleneisoindolinones.
-
Diaryl ether coupling via copper(I)-catalyzed cyclization, achieving the final oxepinoisoindolone framework.
This route achieved an overall yield of 31%, with recrystallization from methanol providing high-purity this compound.
Table 1: Reaction Conditions for Phosphorylated Intermediate Route
Transition Metal-Catalyzed Cascade Approach
A more recent method utilizes a one-pot Cu-catalyzed etherification/aldol condensation cascade to streamline synthesis. Critical stages include:
-
O-Benzylation of salicylaldehyde derivatives with benzyl bromide/K₂CO₃.
-
Reductive amination using NaBH₄/MeOH to generate 2-methylisoindolin-1-one intermediates.
-
Palladium-mediated ring cyclization under CO atmosphere, forming the isoindolinone backbone.
-
CuBr/Cs₂CO₃-catalyzed coupling with substituted 2-bromo-3-hydroxybenzaldehydes, finalizing the oxepine ring.
This approach reduced purification steps and achieved comparable yields (28–35%) while accommodating diverse substitutions on the benzaldehyde moiety.
Mechanistic and Optimization Insights
Stereochemical Control in Horner-Wadsworth-Emmons Olefination
The Horner-type reaction’s success hinges on stabilizing the Z-configured enolate intermediate. Using Cs₂CO₃ as a base and THF as a polar aprotic solvent minimized isomerization, ensuring >95% Z-selectivity. Computational studies suggest that the phosphoryl group’s electron-withdrawing nature directs aldehyde addition syn to the leaving group.
Copper-Mediated Cyclization Challenges
Initial attempts at diaryl ether coupling suffered from low yields (<20%) due to competing Ullmann coupling byproducts. Switching from CuI to Cu(OTf) and employing pyridine as a ligand suppressed side reactions, enhancing yield to 76%.
Analytical Characterization of this compound
X-ray Crystallography
Co-crystallization of this compound with Brd4 bromodomain (PDB: 3MXF) revealed critical binding interactions:
-
Hydrogen bonding between the isoindolinone carbonyl and Asn140.
-
Hydrophobic interactions of the oxepine ring with Pro82/Leu92.
These findings validated the scaffold’s rigidity as essential for bioactivity.
Spectroscopic Data
Critical Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Phosphorylated Route | High stereocontrol; Scalable | Multi-step purification |
| Cascade Approach | Fewer intermediates; Modular R-groups | Sensitive to CO pressure |
The phosphorylated route remains preferred for gram-scale synthesis, while the cascade method offers rapid access to analogs for structure-activity studies .
Q & A
Q. What are the standard protocols for synthesizing Aristoyagonine in laboratory settings?
To synthesize this compound, follow established protocols for analogous compounds, adapting reaction conditions (e.g., temperature, catalysts) to its unique structure. Validate purity using NMR, HPLC, and mass spectrometry . Ensure reproducibility by documenting reagent sources (e.g., Sigma-Aldrich Lot#) and equipment calibration data. For novel synthesis routes, include step-by-step procedures, side-product analysis, and yield optimization trials in the methodology section .
Q. How can researchers design experiments to assess this compound’s bioactivity?
Formulate a hypothesis-driven design:
- Controls : Use negative (solvent-only) and positive (known bioactive compounds) controls.
- Assays : Select cell-based (e.g., cytotoxicity assays) or in vitro enzymatic inhibition models relevant to this compound’s proposed mechanism.
- Dosage ranges : Conduct pilot studies to determine EC50/IC50 values.
- Replicates : Include ≥3 biological replicates to account for variability .
Reference experimental frameworks from pharmacological studies of structurally similar compounds .
Q. What are the critical parameters for characterizing this compound’s physicochemical properties?
| Property | Technique | Key Parameters |
|---|---|---|
| Purity | HPLC | Retention time, peak symmetry |
| Solubility | UV-Vis Spectroscopy | λ_max, Beer-Lambert calibration |
| Stability | Accelerated Degradation | pH, temperature, degradation kinetics |
| Crystallinity | X-ray Diffraction | Crystal lattice parameters |
| Table 1: Standard characterization workflow. Cross-validate results with orthogonal methods (e.g., DSC for thermal stability) . |
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be systematically analyzed?
Contradictions often arise from methodological variability:
- Variable identification : Compare assay conditions (e.g., cell lines, incubation times) across studies .
- Statistical re-evaluation : Apply meta-analysis to pooled data, testing for heterogeneity (e.g., I² statistic).
- Bias assessment : Evaluate publication bias via funnel plots or Egger’s regression .
For in vivo studies, consider interspecies metabolic differences or pharmacokinetic parameters (e.g., half-life variations) .
Q. What methodologies optimize the detection of this compound in complex biological matrices?
- Sample preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce matrix interference.
- Analytical techniques :
- LC-MS/MS : Employ multiple reaction monitoring (MRM) for specificity.
- Microdialysis : For real-time monitoring in vivo, calibrate recovery rates using retrodialysis .
- Validation : Include limits of detection (LOD), matrix effects, and recovery rates in validation reports .
Q. How can researchers address reproducibility challenges in this compound’s pharmacological studies?
- Protocol standardization : Publish detailed SOPs with raw data (e.g., NMR spectra) in supplementary materials .
- Collaborative validation : Initiate multi-lab studies to assess inter-laboratory variability.
- Data transparency : Share negative results and confounding variables (e.g., solvent lot variations) in open-access repositories .
Q. What computational strategies predict this compound’s molecular interactions and toxicity?
- Docking simulations : Use AutoDock Vina to model binding affinities with target proteins (e.g., kinases).
- ADMET prediction : Apply QSAR models (e.g., SwissADME) to estimate permeability, cytochrome inhibition, and hepatotoxicity .
- Validation : Cross-reference predictions with in vitro toxicity assays (e.g., Ames test) .
Key Considerations for Data Interpretation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
